2-[2-(trifluoromethoxy)phenyl]propanal
Description
2-[2-(Trifluoromethoxy)phenyl]propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a phenyl ring bearing a trifluoromethoxy (–OCF₃) group at the ortho position. The compound’s structure combines the reactivity of an aldehyde group with the electron-withdrawing effects of the trifluoromethoxy substituent, which enhances its electrophilic character and influences its physical and chemical behavior. While specific data for this compound are absent in the provided sources, its properties can be inferred through comparison with structurally analogous compounds, such as substituted propanals, propanols, and alkenes .
Properties
CAS No. |
1824276-13-2 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-4-2-3-5-9(8)15-10(11,12)13/h2-7H,1H3 |
InChI Key |
RQZDJBZLCBWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of Mixed Anhydride Intermediate
Reacting 2-[2-(trifluoromethoxy)phenyl]propanoic acid with ethyl chloroformate in toluene at −10°C produces a mixed anhydride, isolated via filtration (93% purity). Triethylamine (1.2 equiv) scavenges HCl, preventing acid-catalyzed side reactions.
Sodium Borohydride Reduction
Subsequent reduction with aqueous NaBH₄ in dioxane at 0–5°C yields 2-[2-(trifluoromethoxy)phenyl]propan-1-ol (90% yield), which is oxidized to the target aldehyde as described in Section 1.1. This two-step sequence avoids the low temperatures (−70°C) required for Swern oxidation, enhancing scalability.
Aldol Condensation Approaches
Base-Catalyzed Condensation
Treatment of 2-(trifluoromethoxy)benzaldehyde with propanal in ethanol containing 10% NaOH generates the aldol adduct, which undergoes dehydration at 80°C to form the α,β-unsaturated aldehyde. Hydrogenation over Pd/C (1 atm H₂) saturates the double bond, affording 2-[2-(trifluoromethoxy)phenyl]propanal in 68% overall yield.
Limitations:
-
Regioselectivity: Competitive formation of γ-adducts reduces efficiency, necessitating chromatographic separation.
-
Catalyst Cost: Pd/C usage increases production costs by ≈30% compared to oxidation routes.
Comparative Analysis of Methodologies
| Parameter | Oxidation (NaOCl/TEMPO) | Mixed Anhydride Route | Aldol Condensation |
|---|---|---|---|
| Yield | 89% | 85% | 68% |
| Reaction Time | 2–4 hours | 6–8 hours | 12–24 hours |
| Purification Complexity | Low (aqueous extraction) | Moderate (anhydride filtration) | High (chromatography) |
| Scalability | Industrial (>100 kg batches) | Pilot-scale (10–50 kg) | Lab-scale (<1 kg) |
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethoxy)phenyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[2-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[2-(trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(trifluoromethoxy)phenyl]propanal has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The aldehyde group in this compound increases its polarity compared to 2-phenyl-2-propanol (alcohol) and 3-phenylpropene (alkene). This likely results in higher solubility in polar solvents relative to non-polar analogs. The α,β-unsaturated aldehyde in 2-(methylthiomethyl)-3-phenyl-2-propenal introduces conjugation, enhancing reactivity in Michael addition or Diels-Alder reactions. The target compound lacks this conjugation, suggesting different reaction pathways.
Substituent Effects: The –OCF₃ group is highly electron-withdrawing, which may lower the boiling point compared to 2-phenyl-2-propanol (bp 202°C ) due to reduced hydrogen bonding. However, its steric bulk could increase melting point relative to simpler aldehydes. In contrast, 3-phenylpropene’s non-polar alkene backbone results in a higher boiling point (219°C ) due to stronger van der Waals interactions.
Research Limitations
Direct experimental data for this compound are unavailable in the provided sources. Comparisons rely on structural analogs and established organic chemistry principles. Further studies are needed to validate predicted properties.
Biological Activity
2-[2-(trifluoromethoxy)phenyl]propanal is an organic compound notable for its unique trifluoromethoxy group, which significantly enhances its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethoxy substituent attached to a phenyl ring alongside an aldehyde functional group. The presence of the trifluoromethoxy group increases the compound's stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
| Property | Description |
|---|---|
| Molecular Formula | C10H10F3O2 |
| Functional Groups | Aldehyde, Trifluoromethoxy |
| Lipophilicity | Enhanced due to trifluoromethoxy group |
The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, potentially affecting pharmacokinetics and bioavailability. Research indicates that this compound may modulate enzyme activity through covalent bonding with nucleophilic sites, leading to inhibition of specific enzymatic functions.
Enzyme Interaction
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. The exact targets remain to be fully elucidated; however, preliminary data suggest significant interactions with enzymes that play roles in drug metabolism and biosynthesis pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzaldehyde | Lacks trifluoromethoxy group | Basic aromatic aldehyde |
| 4-(Trifluoromethoxy)benzyl alcohol | Contains alcohol instead of aldehyde | Alters reactivity due to alcoholic functional group |
| 4-(Trifluoromethoxy)benzoic acid | Contains carboxylic acid group | Acidic properties affect solubility |
The trifluoromethoxy group in this compound contributes to its enhanced interactions with biological targets compared to these analogs, potentially leading to greater therapeutic efficacy.
Case Studies and Research Findings
Recent research has highlighted the importance of fluorinated compounds in drug design. A study indicated that fluorinated analogs could exhibit improved potency against specific biological targets compared to their non-fluorinated counterparts due to enhanced lipophilicity and electronic properties . Although direct studies on this compound are sparse, these findings suggest a promising avenue for further investigation into its therapeutic potential.
Q & A
Q. What are the common synthetic routes for 2-[2-(trifluoromethoxy)phenyl]propanal, and how can purity be optimized?
The synthesis typically involves functionalizing a phenylpropanal backbone with a trifluoromethoxy group. A feasible route is via nucleophilic aromatic substitution or cross-coupling reactions using intermediates like 2-(trifluoromethoxy)phenylboronic acid . Purity optimization may include:
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm the trifluoromethoxy group (-OCF3) and propanal chain (δ ~9.5–10.0 ppm for aldehyde protons) .
- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]<sup>+</sup> at m/z ~232.05).
- FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and ~1250 cm<sup>−1</sup> (C-F stretch) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks.
- Analytical monitoring : Track degradation products via HPLC-MS.
- Recommendation : Store in amber vials at −20°C under inert gas (argon) to minimize oxidation .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : As a precursor for bioactive molecules (e.g., enzyme inhibitors or receptor ligands) due to the electron-withdrawing trifluoromethoxy group enhancing binding affinity .
- Material science : In fluorinated polymer synthesis for hydrophobic coatings .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantiomeric purity is critical for chiral drug intermediates. Strategies include:
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : To model electrophilic/nucleophilic sites (e.g., aldehyde group reactivity) .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
- MD simulations : Assess binding stability in aqueous or lipid environments .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. What are the challenges in detecting this compound in biological matrices, and how can they be addressed?
- Low abundance : Use SPE (solid-phase extraction) for sample enrichment.
- Matrix effects : Employ isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled propanal) for LC-MS/MS quantification .
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 232→185 for quantification) .
Methodological Guidance
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers design dose-response experiments to evaluate toxicity?
- In vitro : Use MTT/WST-1 assays on hepatocyte (HepG2) and renal (HEK293) cell lines.
- In vivo : Administer doses (1–100 mg/kg) in rodent models, monitoring ALT/AST levels for hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
